molecular formula C13H18BrNO3 B7560171 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid

Katalognummer B7560171
Molekulargewicht: 316.19 g/mol
InChI-Schlüssel: OTZKQMSMVWYAHG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid, also known as BMA-3, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid exerts its therapeutic effects through various mechanisms of action. In cancer cells, this compound induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In Alzheimer's disease, this compound reduces amyloid-beta peptide accumulation by inhibiting the activity of beta-secretase and gamma-secretase enzymes. In Parkinson's disease, this compound protects dopaminergic neurons from oxidative stress-induced damage by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in animal models. In cancer research, this compound has been found to inhibit tumor growth and metastasis, reduce angiogenesis, and enhance the immune response. In Alzheimer's disease research, this compound has been shown to reduce inflammation and oxidative stress, and improve synaptic plasticity and cognitive function. In Parkinson's disease research, this compound has been found to improve motor function and reduce neuroinflammation and oxidative stress.

Vorteile Und Einschränkungen Für Laborexperimente

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, this compound also has some limitations, such as its relatively high cost, low yield, and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on 2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of this compound, as well as its potential synergistic effects with other anticancer drugs. In Alzheimer's disease research, future studies should focus on the long-term effects of this compound treatment on cognitive function and disease progression. In Parkinson's disease research, future studies should investigate the potential neuroprotective effects of this compound in clinical trials. Moreover, the potential applications of this compound in other diseases, such as diabetes and cardiovascular disease, should also be explored.

Synthesemethoden

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid can be synthesized through a multi-step process involving the reaction of 5-bromo-2-methoxybenzaldehyde with methylamine, followed by reduction with sodium borohydride and subsequent reaction with 3-methylbutanoic acid. The final product is then purified through recrystallization.

Wissenschaftliche Forschungsanwendungen

2-[(5-Bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In Alzheimer's disease research, this compound has been found to reduce amyloid-beta peptide accumulation and improve cognitive function in animal models. In Parkinson's disease research, this compound has been shown to protect dopaminergic neurons from oxidative stress-induced damage.

Eigenschaften

IUPAC Name

2-[(5-bromo-2-methoxyphenyl)methylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO3/c1-8(2)12(13(16)17)15-7-9-6-10(14)4-5-11(9)18-3/h4-6,8,12,15H,7H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZKQMSMVWYAHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NCC1=C(C=CC(=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.